![molecular formula C10H19NO2 B2698209 1,4-Dioxaspiro[4.6]undecan-7-ylmethanamine CAS No. 38745-81-2](/img/structure/B2698209.png)
1,4-Dioxaspiro[4.6]undecan-7-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,4-Dioxaspiro[4.6]undecan-7-ylmethanamine, also known as ASB14780, is a chemical compound that has gained attention in the scientific community for its potential use in research applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In 6]undecan-7-ylmethanamine.
Scientific Research Applications
Synthesis and Stereochemistry
1,4-Dioxaspiro[4.6]undecan-7-ylmethanamine, a compound with structural relevance in the field of organic chemistry, has been synthesized through various methodologies, highlighting its importance in chemical research. For instance, a study presents a simple enantioselective synthesis of similar dioxaspiro compounds, utilizing intramolecular asymmetric oxyselenenylation, which opens new routes to optically active spiroketals (Uchiyama et al., 2001). Another research elaborates on the intramolecular michael addition reaction to chiral vinylic sulfoxides for enantioselective synthesis, further contributing to the stereochemical knowledge of such compounds (Iwata et al., 1985).
Pheromone Research
The structural motif of this compound finds significance in pheromone research, particularly in the study of olive fruit flies. For example, research on sex-specific activity of dioxaspiro compounds showcases their role as major components of pheromone blends, attracting research interest for their biological and ecological implications (Haniotakis et al., 1986).
Crystal Structure and Thermodynamic Properties
The crystal structure and thermodynamic properties of derivatives of dioxaspiro compounds, incorporating a benzimidazole moiety, have been explored, demonstrating the compound's significance in understanding molecular interactions and stability. These studies provide insights into the geometric and electronic structure, as well as the thermodynamic behavior of such compounds, offering valuable information for further chemical and material science research (Zeng et al., 2021).
Novel Pathways in Spiroacetal Biosynthesis
Research into the biosynthesis of spiroacetals, such as 1,7-dioxaspiro[5.5]undecane, reveals complex pathways involving dioxygen and highlights the role of monooxygenase-mediated processes. These findings not only contribute to our understanding of natural product synthesis but also open avenues for synthetic biology and organic synthesis (Fletcher et al., 2002).
Conformational Analysis
The conformational analysis of 1-oxaspiro[5.5]undecanes, including studies on dioxaspiro compounds, serves as a powerful probe for understanding the anomeric effects in acetals, contributing significantly to the field of stereochemistry and molecular dynamics (Deslongchamps & Pothier, 1990).
properties
IUPAC Name |
1,4-dioxaspiro[4.6]undecan-7-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c11-8-9-3-1-2-4-10(7-9)12-5-6-13-10/h9H,1-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDYRACFQQCGSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC(C1)CN)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,10-Dimethyl-7H-7a,12-diazaindeno[2,1-a]phenalene-7-one](/img/structure/B2698126.png)
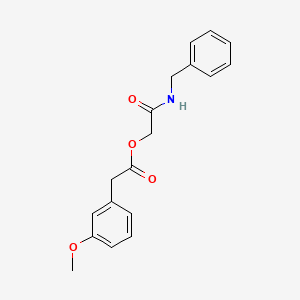
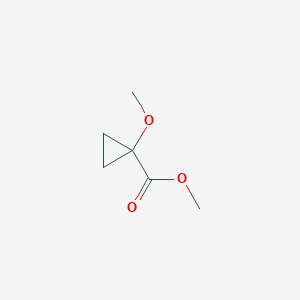
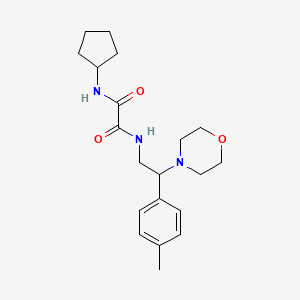

![N-(4-fluorophenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2698138.png)
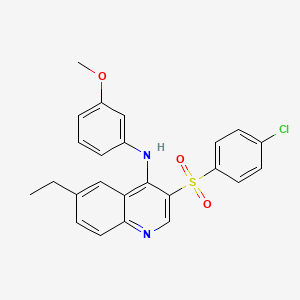

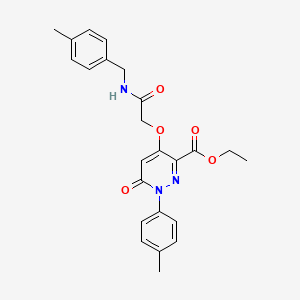

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2698143.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2698145.png)
![Methyl 2-(6-bromoimidazo[1,5-a]pyridin-3-yl)acetate](/img/structure/B2698147.png)
